N-(10-Bromodecyl)phthalimide
Overview
Description
N-(10-Bromodecyl)phthalimide: is an organic compound with the molecular formula C₁₈H₂₄BrNO₂ and a molecular weight of 366.29 g/mol . It is a derivative of phthalimide, characterized by the presence of a bromodecyl group attached to the nitrogen atom of the phthalimide ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
The primary targets of N-(10-Bromodecyl)phthalimide This compound belongs to the class of phthalimides, which are known to interact with a variety of biological targets
Mode of Action
The mode of action of This compound As a phthalimide derivative, it may share similar mechanisms with other compounds in this class . .
Biochemical Pathways
The biochemical pathways affected by This compound Phthalimides have been found in a variety of natural products, pharmaceuticals, and organic materials, suggesting they may interact with multiple biochemical pathways
Result of Action
The molecular and cellular effects of This compound’s As a phthalimide derivative, it may share similar effects with other compounds in this class
Action Environment
The influence of environmental factors on the action, efficacy, and stability of This compound Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s action
Biochemical Analysis
Biochemical Properties
Phthalimides, a class of compounds to which N-(10-Bromodecyl)phthalimide belongs, are known to interact with various enzymes and proteins . The nature of these interactions is largely dependent on the specific structure of the phthalimide derivative .
Cellular Effects
Other phthalimide derivatives have been shown to exhibit antiproliferative activity against various cancer cells . They can induce cell cycle arrest, necrosis, and apoptosis
Molecular Mechanism
Other phthalimide derivatives have been shown to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound is a solid with a melting point of 58-60°C , suggesting that it has good stability under normal laboratory conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(10-Bromodecyl)phthalimide typically involves the reaction of phthalimide with 1,10-dibromodecane. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: N-(10-Bromodecyl)phthalimide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromodecyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to form N-(10-decyloxy)phthalimide using reducing agents like lithium aluminum hydride.
Oxidation: Oxidative cleavage of the bromodecyl group can occur under strong oxidizing conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF) under reflux conditions.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Major Products Formed:
Nucleophilic Substitution: Formation of N-(10-azidodecyl)phthalimide, N-(10-thiodecyl)phthalimide, or N-(10-alkoxydecyl)phthalimide.
Reduction: Formation of N-(10-decyloxy)phthalimide.
Oxidation: Formation of phthalic acid derivatives and decanoic acid.
Scientific Research Applications
N-(10-Bromodecyl)phthalimide has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of various functionalized phthalimide derivatives.
Biology: Employed in the study of protein-ligand interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty polymers, dyes, and agrochemicals.
Comparison with Similar Compounds
- N-(10-Chlorodecyl)phthalimide
- N-(10-Iododecyl)phthalimide
- N-(10-Hydroxydecyl)phthalimide
- N-(10-Aminodecyl)phthalimide
Comparison: N-(10-Bromodecyl)phthalimide is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, iodo, hydroxy, and amino analogs. The bromine atom is more reactive in nucleophilic substitution reactions than chlorine but less reactive than iodine. This balance of reactivity makes this compound a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
2-(10-bromodecyl)isoindole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24BrNO2/c19-13-9-5-3-1-2-4-6-10-14-20-17(21)15-11-7-8-12-16(15)18(20)22/h7-8,11-12H,1-6,9-10,13-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJFIOTMXPRSHSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCCCCCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20344175 | |
Record name | 2-(10-Bromodecyl)-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20344175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24566-80-1 | |
Record name | 2-(10-Bromodecyl)-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20344175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(10-Bromodec-1-yl)phthalimide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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